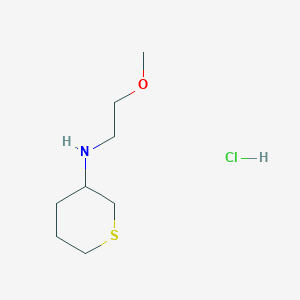

N-(2-methoxyethyl)thian-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyethyl)thian-3-amine hydrochloride (METAH) is an organic compound derived from thian-3-amine, a heterocyclic aromatic compound. It is used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. The purpose of

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation

Research on the degradation of nitrogen-containing compounds, such as amino and azo compounds widely used in industries, highlights the effectiveness of advanced oxidation processes (AOPs) in mineralizing these resistant compounds. These processes improve treatment schemes and address global concerns about toxic and hazardous amino-compounds in water. AOPs, including ozone and Fenton processes, demonstrate high reactivity towards amines, with degradation highly sensitive to conditions like pH. Such studies suggest potential applications for N-(2-methoxyethyl)thian-3-amine hydrochloride in environmental remediation and water treatment technologies (Bhat & Gogate, 2021).

Removal Technologies for Persistent Organic Pollutants

Investigations into the removal of persistent organic pollutants, such as sulfamethoxazole, from water using cleaner techniques emphasize the role of adsorption and advanced oxidation processes. The interaction of functional groups in these processes, including hydrogen bonding and electrostatic interaction, could be relevant for understanding how compounds like this compound might interact in similar contexts, potentially aiding in the development of more efficient removal technologies for contaminants (Prasannamedha & Kumar, 2020).

Plasma Methods for Biomolecule Immobilization

Plasma surface treatments and plasma polymerization create polymeric surfaces and coatings with reactive chemical groups, such as amine groups, for biomolecule immobilization. The fabrication of aminated surfaces through various plasma processes and their applications in bio-interfaces could offer insights into the surface chemistry modifications and potential biomedical applications of this compound (Siow, Britcher, Kumar, & Griesser, 2006).

Functionalization of Iron Oxide Nanoparticles

The tailored functionalization of iron oxide nanoparticles (IONPs) for applications in medical technologies and biotechnologies, including MRI, drug delivery, and magnetic separation, highlights the importance of surface chemistry. Aminated IONPs, in particular, show promise for bio-interface applications, suggesting that compounds like this compound could be explored for similar nanoparticle functionalization and biomedical applications (Holá et al., 2015).

Corrosion Inhibition by Carbohydrate Polymers

The application of carbohydrate polymers as corrosion inhibitors for metal substrates demonstrates the potential of natural polymers in material protection. The interaction of functional groups like amine and hydroxyl with metal ions for corrosion inhibition could provide a foundation for studying this compound in similar applications, particularly in the development of green and sustainable corrosion inhibitors (Umoren & Eduok, 2016).

Propiedades

IUPAC Name |

N-(2-methoxyethyl)thian-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS.ClH/c1-10-5-4-9-8-3-2-6-11-7-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHMJYKASDPEPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCCSC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)

![3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde](/img/structure/B1380487.png)